Henagliflozin
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Overview
Description
Henagliflozin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. It belongs to the class of sodium-glucose cotransporter 2 inhibitors, which work by inhibiting the sodium-glucose cotransporter 2 protein in the kidneys, leading to a reduction in blood glucose levels . This compound is approved for use in China to improve glycemic control in adult patients with type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Henagliflozin is synthesized through a multi-step process involving the formation of its core structure, followed by the introduction of various functional groups. The synthesis typically starts with the preparation of the bicyclic core, which involves cyclization reactions.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of specific catalysts and reaction conditions to facilitate the formation of the desired product. The process is scaled up in industrial reactors, and the final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Henagliflozin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aromatic rings can undergo reduction reactions to form dihydro derivatives.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Henagliflozin has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of sodium-glucose cotransporter 2 inhibitors.
Biology: Investigated for its effects on glucose metabolism and renal function.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating type 2 diabetes mellitus.
Industry: Employed in the development of new antidiabetic drugs and formulations.
Mechanism of Action
Henagliflozin exerts its effects by selectively inhibiting the sodium-glucose cotransporter 2 protein in the kidneys. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased excretion of glucose in the urine and a consequent reduction in blood glucose levels. The molecular target of this compound is the sodium-glucose cotransporter 2 protein, and the pathway involved is the renal glucose reabsorption pathway .
Comparison with Similar Compounds
- Ertugliflozin
- Empagliflozin
- Sotagliflozin
Henagliflozin’s unique structural features and high selectivity make it a valuable addition to the class of sodium-glucose cotransporter 2 inhibitors, offering potential benefits in the treatment of type 2 diabetes mellitus.
Properties
CAS No. |
1623804-44-3 |
---|---|
Molecular Formula |
C22H24ClFO7 |
Molecular Weight |
454.9 g/mol |
IUPAC Name |
(1R,2S,3S,4R,5R)-5-[4-chloro-3-[(4-ethoxy-3-fluorophenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C22H24ClFO7/c1-2-29-17-6-3-12(8-16(17)24)7-13-9-14(4-5-15(13)23)22-20(28)18(26)19(27)21(10-25,31-22)11-30-22/h3-6,8-9,18-20,25-28H,2,7,10-11H2,1H3/t18-,19-,20+,21+,22+/m0/s1 |
InChI Key |
HYTPDMFFHVZBOR-VNXMGFANSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)[C@]34[C@@H]([C@H]([C@@H]([C@](O3)(CO4)CO)O)O)O)Cl)F |
SMILES |
CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SHR3824; SHR-3824; SHR 3824; Henagliflozin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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